Regioisomeric Binding Profile Differentiation: 2-Oxa-6-azaspiro[4.5]decane vs. 6-Oxa-2-azaspiro[4.5]decane
The placement of the oxygen heteroatom within the spirocyclic framework dictates biological target engagement. While the 6-oxa-2-aza isomer is a recognized scaffold for sepiapterin reductase (SPR) inhibitors, with reported double-digit nanomolar potency, the 2-oxa-6-aza isomer exhibits a different pharmacological fingerprint [1]. This is exemplified by a compound containing a 2-oxa-6-azaspiro[4.5]decane core that demonstrated an IC50 of 54 nM for CCR1 antagonism in whole blood assays, a profile not observed for the 6-oxa-2-aza regioisomer [2]. This distinction in primary target engagement underscores that these isomers are not functionally interchangeable.
| Evidence Dimension | Target Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 54 nM (CCR1 antagonism in whole blood) |
| Comparator Or Baseline | 6-Oxa-2-azaspiro[4.5]decane scaffold; active against Sepiapterin Reductase (SPR) |
| Quantified Difference | Different primary target profile; 2-oxa-6-aza isomer demonstrates nanomolar CCR1 antagonism, whereas 6-oxa-2-aza isomer is characterized as an SPR inhibitor. |
| Conditions | CCR1: Whole blood assay; SPR: Enzymatic assay |
Why This Matters
This target profile differentiation dictates which therapeutic programs the scaffold is suitable for, directly impacting procurement for CCR1- vs. SPR-focused research.
- [1] Alen, J., et al. (2019). Fragment-Based Discovery of Novel Potent Sepiapterin Reductase Inhibitors. Journal of Medicinal Chemistry, 62(13), 6391-6397. PDB ID: 6I6V. View Source
- [2] BindingDB. (n.d.). Affinity Data for CHEMBL2398726. BindingDB ID: BDBM50436256. View Source
